molecular formula C13H17NO4S B15008812 2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B15008812
M. Wt: 283.35 g/mol
InChI Key: IPVFIUNSRVKGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid
  • 2-(4-Ethylphenyl)thiazolidine-4-carboxylic acid
  • 2-(3-Methoxyphenyl)thiazolidine-4-carboxylic acid

Uniqueness

2-(3-Ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. These substituents can influence the compound’s chemical reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

2-(3-ethoxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C13H17NO4S/c1-3-18-11-6-8(4-5-10(11)17-2)12-14-9(7-19-12)13(15)16/h4-6,9,12,14H,3,7H2,1-2H3,(H,15,16)

InChI Key

IPVFIUNSRVKGDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.